4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
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Overview
Description
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide is a bioactive chemical.
Scientific Research Applications
Metabolism and Disposition
A study on the metabolism and disposition of a compound structurally related to 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, LY 195448, showed its distribution and metabolism in rodents. The compound was found in various tissues, and its metabolites, including para-hydroxy-LY and meta-OH-LY, were observed to conjugate with glucuronide or sulfate moieties (Ho et al., 1989).
Physico-Chemical Properties
Research focusing on the physico-chemical properties of similar compounds highlighted the importance of these characteristics in understanding the relationship between structure and biological activity. Parameters like lipophilicity, surface activity, and adsorbability were crucial for quantitative structure-activity studies (Stankovicová et al., 2014).
Coordination Chemistry
2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide, a related compound, was used to coordinate copper ions to form anionic metalloligands. These metalloligands, in the presence of lanthanide salts, yielded complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behavior (Costes et al., 2010).
Synthetic Chemistry
The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, a group closely related to the compound , was studied for the synthesis of various organic compounds. This reaction led to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles (Browne et al., 1981).
Antioxidant Activity
In a study of benzamide derivatives, some compounds were found to inhibit nitric oxide (NO) production in microglia cells, suggesting potential antioxidant activity (Kim et al., 2009).
Microbiological Transformation
Derivatives of 4-phenyl-2-pyrrolidone, a structural analogue, underwent transformation by fungi, leading to the formation of various hydroxylated compounds. This study highlights the potential for microbiological transformation of related compounds (Parshikov et al., 1997).
Catalysis
A novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles was reported. The synthesized compounds were evaluated for various applications, including antioxidant activity and corrosion inhibition (Kumar et al., 2022).
properties
CAS RN |
111974-80-2 |
---|---|
Product Name |
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide |
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1 |
InChI Key |
SYZWOOODCAMXPL-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O |
SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Appearance |
Solid powder |
Other CAS RN |
111974-80-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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